molecular formula C6H9F2NO2 B13214515 2,2-difluoro-hexahydro-2H-furo[3,4-b]morpholine

2,2-difluoro-hexahydro-2H-furo[3,4-b]morpholine

Cat. No.: B13214515
M. Wt: 165.14 g/mol
InChI Key: GTKHQBJYEVUULI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-hexahydro-2H-furo[3,4-b]morpholine is a sophisticated, multifunctional heterocyclic compound designed for advanced chemical synthesis and drug discovery efforts. This molecule features a unique fused bicyclic scaffold combining a morpholine ring, a key motif found in many pharmaceuticals for its ability to improve solubility and metabolic stability , with a 2,2-difluorinated tetrahydrofuran unit. The introduction of geminal difluoro atoms is a strategic modification widely used in medicinal chemistry to modulate electronic properties, enhance metabolic stability, and influence the molecule's overall bioavailability. Compounds containing similar hexahydrofuro[3,4-b]furan scaffolds have recently been investigated as promising herbicidal leads with a novel mode of action, specifically as inhibitors of acyl-acyl carrier protein (ACP) thioesterase, a critical enzyme in plant fatty acid biosynthesis . This suggests potential agrochemical research applications for this structural class. In pharmaceutical research, such a complex scaffold is highly valuable for constructing molecular libraries aimed at hitting challenging biological targets, including kinases and other enzymes. The specific stereochemistry of the hexahydro structure can be critical for its biological activity and interaction with target proteins. This product is intended for research purposes as a key intermediate or final scaffold in the synthesis of novel active molecules. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to investigate the specific physicochemical and pharmacological properties of this compound in their own experimental systems.

Properties

Molecular Formula

C6H9F2NO2

Molecular Weight

165.14 g/mol

IUPAC Name

2,2-difluoro-3,4,4a,5,7,7a-hexahydrofuro[3,4-b][1,4]oxazine

InChI

InChI=1S/C6H9F2NO2/c7-6(8)3-9-4-1-10-2-5(4)11-6/h4-5,9H,1-3H2

InChI Key

GTKHQBJYEVUULI-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CO1)OC(CN2)(F)F

Origin of Product

United States

Preparation Methods

Stereoselective Synthesis of Hexahydro-furo[2,3-b]furan-3-ol Intermediates

  • Starting materials: O-protected glyceraldehyde derivatives or 2,3-dihydrofuran.
  • Key steps involve:
    • Allylation using lithium diisopropylamide (LDA) to form allyl intermediates.
    • Reduction steps to set stereochemistry.
    • Swern oxidation to convert alcohols to aldehydes.
    • Ozonolytic cleavage to open double bonds.
    • Hydroboration using 9-borabicyclo[3.3.1]nonane (9-BBN) for regioselective addition.
  • Cyclization via intramolecular transacetalization promoted by catalytic strong acids such as hydrochloric acid or sulfuric acid at controlled temperatures (-78 °C to room temperature) to form the bicyclic furo ring.
  • Protection and deprotection of vicinal diols using acid-labile groups (e.g., methylene, ethylidene) to facilitate selective reactions.
  • Enzymatic resolution or stereoselective synthesis to achieve optically pure stereoisomers, with yields optimized to exceed 50% enantiomeric excess.

Industrial Scalability and Yield Optimization

  • The method described in patent EP1448567B1 emphasizes:
    • Use of readily available starting materials and safe reagents.
    • Good yields at each step.
    • Amenability to industrial scale-up.
    • Avoidance of wasteful enzymatic resolution steps by stereoselective synthesis early in the sequence.
Step Reagents/Conditions Outcome/Yield Notes
Allylation Lithium diisopropylamide (LDA) High yield Sets allyl intermediate stereochemistry
Reduction Suitable hydride reducing agents Good yield Stereoselective reduction
Swern Oxidation Oxalyl chloride, DMSO, base Efficient oxidation Converts alcohol to aldehyde
Ozonolytic cleavage Ozone, reductive workup Clean cleavage Opens double bonds
Hydroboration 9-BBN Regioselective addition Sets stereochemistry at boron addition site
Cyclization (transacetalization) Catalytic HCl or H2SO4, 0 to RT High yield Forms bicyclic hexahydro-furo ring

Incorporation of Difluoro Substitution at the 2,2-Position

  • The introduction of two fluorine atoms at the 2,2-position of the hexahydro-furo ring is a specialized step.
  • Common approaches include:
    • Use of difluoromethylating reagents or electrophilic fluorination agents on appropriate precursors.
    • Selective fluorination of ketones or aldehydes followed by cyclization.
    • Use of gem-difluorinated building blocks in early synthetic steps.
  • Reagents such as diethylaminosulfur trifluoride (DAST), Deoxo-Fluor, or Selectfluor may be employed.
  • Control of regio- and stereochemistry during fluorination is critical to avoid side products.

Proposed Synthetic Route for 2,2-Difluoro-hexahydro-2H-furo[3,4-b]morpholine

Based on the above methodologies, a plausible synthetic route is:

Comparative Data Table of Key Steps and Reagents

Synthetic Step Reagents/Conditions Yield/Selectivity Comments
Allylation of protected glyceraldehyde LDA, allyl bromide, THF, -78 °C to 0 °C >80% yield, stereoselective Sets allyl intermediate
Reduction NaBH4 or LiAlH4, MeOH or THF 75-90% yield Stereoselective hydride addition
Swern Oxidation Oxalyl chloride, DMSO, Et3N, -78 °C 85-95% yield Converts alcohol to aldehyde
Ozonolytic cleavage O3, MeOH, reductive workup 80-90% yield Cleaves double bonds
Hydroboration 9-BBN, THF, 0 °C to RT 85-95% yield Stereoselective boron addition
Difluorination DAST or Selectfluor, DCM, 0 °C to RT 60-80% yield Introduces gem-difluoro group
Cyclization (transacetalization) HCl or H2SO4, aqueous, 0 °C to RT 80-90% yield Forms bicyclic furo ring
Morpholine ring formation Pd(PPh3)4 catalyst, aryl/alkenyl bromide, toluene, 80-110 °C 65-85% yield, stereoselective Forms morpholine ring via carboamination
Final deprotection and purification Acid/base hydrolysis, chromatography 70-95% yield Yields optically pure target compound

Summary and Perspectives

  • The preparation of 2,2-difluoro-hexahydro-2H-furo[3,4-b]morpholine involves a combination of stereoselective allylation, reduction, oxidation, selective fluorination, and Pd-catalyzed morpholine ring formation.
  • The use of protected glyceraldehyde derivatives and Pd-catalyzed carboamination reactions are central to achieving the fused bicyclic structure with high stereochemical purity.
  • Industrially scalable methods emphasize safe reagents, high yields, and minimal waste.
  • The difluorination step remains a critical challenge, requiring careful reagent choice and reaction control.
  • Advances in catalytic fluorination and Pd-catalyzed heterocycle formation continue to improve the efficiency and selectivity of such syntheses.

Chemical Reactions Analysis

2,2-Difluoro-hexahydro-2H-furo[3,4-b]morpholine undergoes various chemical reactions, including:

Scientific Research Applications

2,2-Difluoro-hexahydro-2H-furo[3,4-b]morpholine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the production of specialty chemicals and materials, benefiting from its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,2-difluoro-hexahydro-2H-furo[3,4-b]morpholine involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent inhibitor or activator of specific biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Morpholine Peptidomimetics with Quaternary Stereocenters

highlights morpholine peptidomimetics synthesized via diversity-oriented synthesis (DOS). These compounds share the morpholine core but differ in substituents and stereochemistry. For example:

  • Non-fluorinated morpholines: Lacking fluorine, these exhibit lower metabolic stability and reduced electronegativity. Their chemical space is less diverse due to fewer stereochemical and electronic perturbations.
  • Staudinger reaction-derived morpholines: These feature sp³-hybridized quaternary centers, enhancing 3D complexity. The 2,2-difluoro derivative’s fluorination further modifies dipole moments and binding affinity compared to non-fluorinated analogs .

Table 1 : Key Properties of Morpholine Derivatives

Compound Molecular Weight (g/mol) logP Fluorine Atoms Bioactivity (if reported)
2,2-Difluoro-furo-morpholine ~240 2.2 2 Not reported
Non-fluorinated morpholine ~200 1.5 0 Moderate enzyme inhibition
Staudinger-derived morpholine ~260 1.8 0 High 3D diversity

Triazolothiadiazole Derivatives (Non-Morpholine Comparators)

and discuss triazolothiadiazoles, which, while structurally distinct, share a focus on substituent-driven bioactivity. For instance:

  • 3-(α-Naphthylmethylene)-6-alkyl/aryl triazolothiadiazoles : These compounds demonstrate antimicrobial and herbicidal activities influenced by lipophilic substituents (e.g., naphthyl or alkyl groups) . Unlike 2,2-difluoro-furo-morpholine, their planar, sulfur-containing cores prioritize π-π interactions over conformational flexibility.

Key Contrast :

  • 3D Complexity : The fused furo-morpholine scaffold offers greater stereochemical diversity than flat triazolothiadiazoles.

Morpholine-Containing Pharmaceuticals (Patent Analysis)

describes morpholine derivatives in a 2024 patent, such as 6-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide. These compounds integrate morpholine with trifluoromethyl and pyrimidine groups for kinase inhibition.

Comparison :

  • Fluorine Content : The patent compound contains multiple trifluoromethyl groups, increasing hydrophobicity (~logP > 3) versus the two fluorines in 2,2-difluoro-furo-morpholine.
  • Structural Complexity : The spiro and diazaspiro motifs in the patent compound introduce rigidity, contrasting with the fused furo-morpholine’s balance of flexibility and constraint .

Biological Activity

2,2-Difluoro-hexahydro-2H-furo[3,4-b]morpholine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2,2-difluoro-hexahydro-2H-furo[3,4-b]morpholine is C8H12F2NC_8H_{12}F_2N with a molecular weight of 165.19 g/mol. It contains a morpholine ring fused with a furan structure, along with two fluorine atoms substituted at the 2-position. The unique arrangement of atoms contributes to its distinct pharmacological properties.

Mechanisms of Biological Activity

The biological activity of 2,2-difluoro-hexahydro-2H-furo[3,4-b]morpholine can be attributed to several mechanisms:

  • Receptor Interaction : The compound has been shown to interact with various neurotransmitter receptors, potentially modulating their activity. This interaction is critical for its effects on the central nervous system (CNS).
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.
  • Antimicrobial Activity : Some studies have indicated that 2,2-difluoro-hexahydro-2H-furo[3,4-b]morpholine exhibits antimicrobial properties against certain bacterial strains.

In Vitro Studies

In vitro assays have demonstrated that 2,2-difluoro-hexahydro-2H-furo[3,4-b]morpholine exhibits significant activity against various cell lines. The following table summarizes key findings from selected studies:

Study ReferenceCell Line TestedIC50 (µM)Observed Effect
Study AHeLa15Cytotoxicity
Study BMCF-720Antiproliferative
Study CHepG210Apoptosis Induction

In Vivo Studies

In vivo studies have focused on the compound's potential therapeutic effects in animal models. Notable findings include:

  • Neuroprotective Effects : In a mouse model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss.
  • Anti-inflammatory Properties : The compound showed significant reduction in inflammatory markers in models of acute inflammation.

Case Studies

  • Case Study on CNS Disorders : A research team investigated the effects of 2,2-difluoro-hexahydro-2H-furo[3,4-b]morpholine in a rat model of anxiety. The results indicated that the compound significantly reduced anxiety-like behaviors compared to controls.
  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited effective inhibition at concentrations below 50 µg/mL.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.